4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, an indole, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with biological targets through hydrogen bonding and π-π interactions, while the sulfonamide group can form strong interactions with protein active sites . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
- 1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone
Uniqueness
4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to the presence of the trichloromethyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3FN2O2S/c1-10-2-5-12(6-3-10)26(24,25)23-16(17(18,19)20)14-9-22-15-8-11(21)4-7-13(14)15/h2-9,16,22-23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVZHYBMQMLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CNC3=C2C=CC(=C3)F)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.